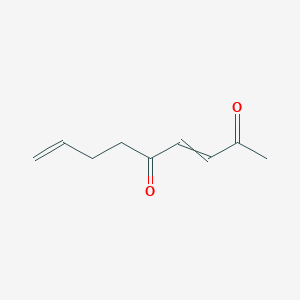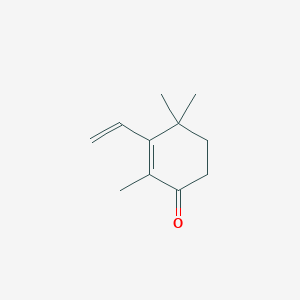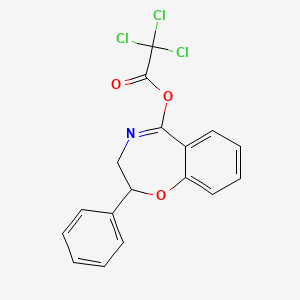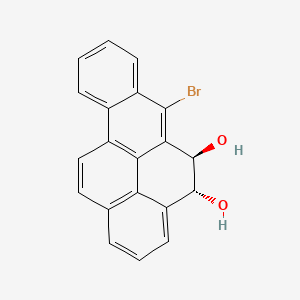
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol is a synthetic organic compound that belongs to the class of polycyclic aromatic hydrocarbons These compounds are characterized by multiple aromatic rings fused together, which often impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the aromatic ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: Formation of the polycyclic structure through cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of bromine to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as therapeutic agents. The presence of hydroxyl groups and bromine may impart biological activity, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of advanced materials, including organic semiconductors and polymers. Their polycyclic aromatic structure provides stability and unique electronic properties.
Mecanismo De Acción
The mechanism of action of (4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol: Lacks the stereochemistry but has similar functional groups.
4,5-Dihydrobenzo(pqr)tetraphene-4,5-diol: Lacks the bromine atom but has similar hydroxyl groups.
6-Bromo-4,5-dihydrobenzo(pqr)tetraphene: Lacks the hydroxyl groups but has similar polycyclic structure.
Uniqueness
(4R,5R)-6-Bromo-4,5-dihydrobenzo(pqr)tetraphene-4,5-diol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination of features can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84709-53-5 |
|---|---|
Fórmula molecular |
C20H13BrO2 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
(4R,5R)-6-bromo-4,5-dihydrobenzo[a]pyrene-4,5-diol |
InChI |
InChI=1S/C20H13BrO2/c21-18-13-6-2-1-5-11(13)12-9-8-10-4-3-7-14-15(10)16(12)17(18)20(23)19(14)22/h1-9,19-20,22-23H/t19-,20-/m1/s1 |
Clave InChI |
GHABVKZCWMZNEH-WOJBJXKFSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C4C(=C2Br)[C@H]([C@@H](C5=CC=CC(=C54)C=C3)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C2Br)C(C(C5=CC=CC(=C54)C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


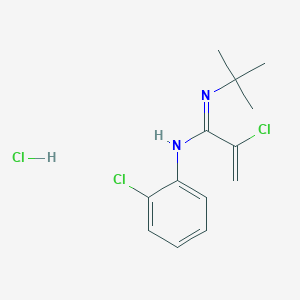
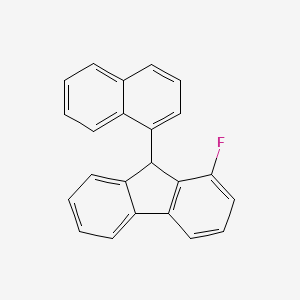
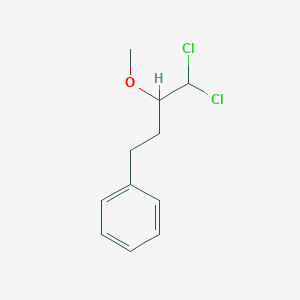
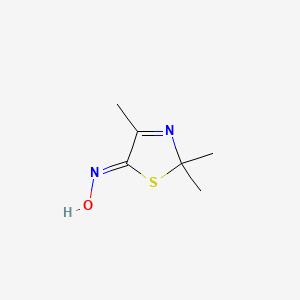
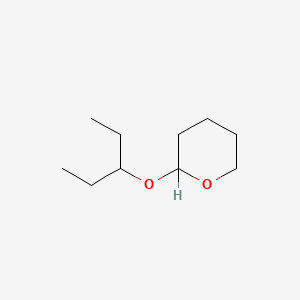
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
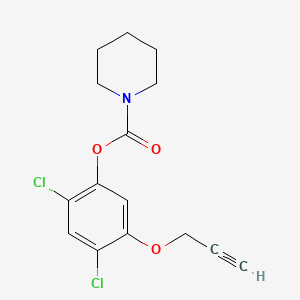
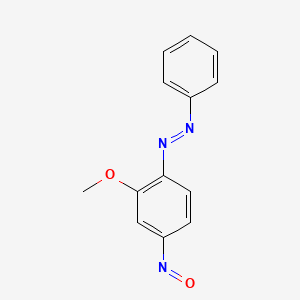

phosphane](/img/structure/B14416070.png)
